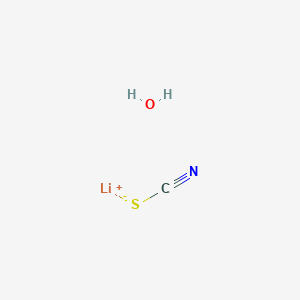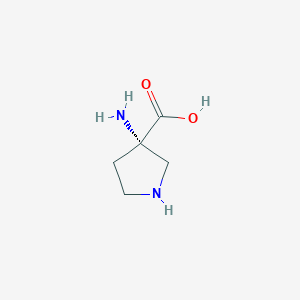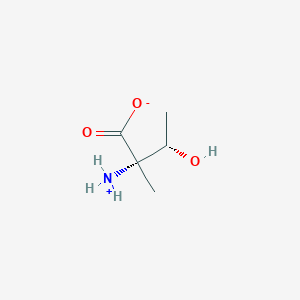
(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid” is an amino acid with two chiral centers, indicated by the (2S,3S) configuration . The “S” and “R” nomenclature is used to denote the absolute configuration of chiral centers in a molecule . In this case, both chiral centers have an “S” configuration .
Synthesis Analysis
While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve techniques commonly used in the synthesis of amino acids and other similar compounds. For example, one possible method could involve the use of protecting groups and selective reactions to introduce the amino and hydroxy groups at the desired positions .Molecular Structure Analysis
The molecule contains an amino group (-NH2), a hydroxy group (-OH), and a carboxylic acid group (-COOH). These functional groups, along with the presence of two chiral centers, would significantly influence the molecule’s physical and chemical properties .Chemical Reactions Analysis
The presence of the amino, hydroxy, and carboxylic acid functional groups means this molecule could participate in a variety of chemical reactions. For example, it could undergo reactions typical of carboxylic acids (like esterification or amide formation), reactions typical of alcohols (like ether formation), and reactions typical of amines (like amide or imine formation) .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar functional groups (like -OH, -NH2, and -COOH) would likely make this compound soluble in polar solvents .Direcciones Futuras
Propiedades
IUPAC Name |
(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NWZTXAMTDLRLFP-UCORVYFPSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C)(C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@](C)(C(=O)O)N)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

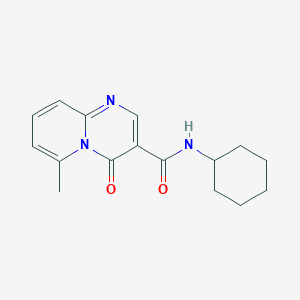

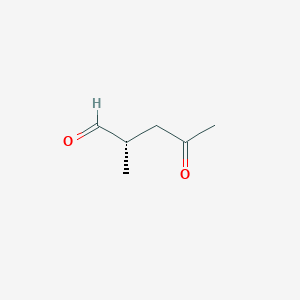


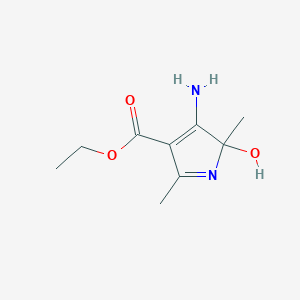




![1,2,4-Triazolo[4,3-c]pyrimidine](/img/structure/B40124.png)

